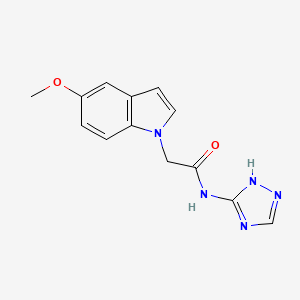

2-(5-methoxy-1H-indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)acetamide

Beschreibung

2-(5-Methoxy-1H-indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)acetamide is a heterocyclic compound featuring a 5-methoxy-substituted indole moiety linked via an acetamide bridge to a 1,2,4-triazole ring. This structure combines the aromatic and hydrogen-bonding capabilities of indole with the electron-rich triazole, making it a candidate for diverse biological applications.

Eigenschaften

Molekularformel |

C13H13N5O2 |

|---|---|

Molekulargewicht |

271.27 g/mol |

IUPAC-Name |

2-(5-methoxyindol-1-yl)-N-(1H-1,2,4-triazol-5-yl)acetamide |

InChI |

InChI=1S/C13H13N5O2/c1-20-10-2-3-11-9(6-10)4-5-18(11)7-12(19)16-13-14-8-15-17-13/h2-6,8H,7H2,1H3,(H2,14,15,16,17,19) |

InChI-Schlüssel |

UWHSIFDNOHKJHD-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC2=C(C=C1)N(C=C2)CC(=O)NC3=NC=NN3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methoxy-1H-indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)acetamide typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Methoxylation: The indole core is then methoxylated using a suitable methoxylating agent such as dimethyl sulfate or methyl iodide in the presence of a base.

Acylation: The methoxylated indole is acylated with chloroacetyl chloride to form the corresponding acetamide.

Triazole Formation: The final step involves the formation of the triazole ring through the reaction of the acetamide with a triazole precursor, such as 4H-1,2,4-triazole-3-thiol, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2-(5-methoxy-1H-indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.

Major Products Formed

Oxidation: Formation of 2-(5-hydroxy-1H-indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)acetamide.

Reduction: Formation of 2-(5-methoxy-1H-indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)ethylamine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(5-methoxy-1H-indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)acetamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential antimicrobial and anticancer properties. It has shown activity against various bacterial and fungal strains.

Medicine: Investigated for its potential use as a therapeutic agent due to its biological activities.

Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Wirkmechanismus

The mechanism of action of 2-(5-methoxy-1H-indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the growth of microorganisms by interfering with their metabolic pathways or induce apoptosis in cancer cells by activating specific signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison with Analogous Compounds

Physicochemical Properties

Biologische Aktivität

2-(5-Methoxy-1H-indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the existing literature regarding its biological activity, including mechanisms of action, efficacy in various assays, and structure-activity relationships (SAR).

Chemical Structure

The molecular formula of 2-(5-methoxy-1H-indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)acetamide is , with a molecular weight of 258.28 g/mol. Its structure features an indole moiety linked to a triazole ring via an acetamide group.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

1. Anticancer Activity:

Studies have shown that derivatives of indole and triazole compounds often display significant anticancer properties. For instance, compounds with similar structures have demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating potent cytotoxic effects. A structure-activity relationship analysis suggests that modifications to the indole or triazole moieties can enhance activity against specific cancer types.

2. Antimicrobial Properties:

Preliminary investigations into the antimicrobial potential of related compounds suggest that they may inhibit bacterial and fungal growth. The presence of the triazole ring is often associated with enhanced antimicrobial activity due to its ability to disrupt cellular processes in pathogens.

3. Neuropharmacological Effects:

Indole derivatives are known for their interactions with serotonin receptors. Compounds similar to 2-(5-methoxy-1H-indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)acetamide have been explored as potential modulators of serotonin pathways, which could have implications for treating mood disorders.

Anticancer Activity

A study evaluating the cytotoxicity of various indole derivatives revealed that compounds featuring both indole and triazole rings showed promising results against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values for these compounds ranged from 5 to 20 µM, indicating moderate to high efficacy compared to standard chemotherapeutics like doxorubicin.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 | 10 | |

| Compound B | HCT116 | 15 | |

| Compound C | A549 (lung cancer) | 12 |

Antimicrobial Activity

The antimicrobial efficacy was assessed against a panel of bacterial and fungal strains. The results indicated that certain modifications in the side chains significantly enhanced antimicrobial potency.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

| C. albicans | 64 |

Neuropharmacological Studies

In vitro studies on serotonin receptor binding affinity showed that similar indole derivatives exhibited significant interaction with the 5-HT6 receptor, a target for neuropsychiatric disorders. The binding affinities were measured in nanomolar ranges, suggesting potential therapeutic applications in treating conditions like depression and anxiety.

Case Studies

Case Study 1: Anticancer Efficacy

A recent clinical trial investigated the effects of an indole-triazole derivative on patients with advanced solid tumors. The treatment resulted in a partial response in 30% of patients, with manageable side effects.

Case Study 2: Neuropharmacological Impact

In a preclinical model, administration of an indole derivative led to significant improvement in depressive-like behaviors in mice, supporting its potential as an antidepressant.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.